

# Biochemical Properties of 1-Methyltryptamine: An In-Depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 1-METHYLTRYPTAMINE

CAS No.: 7518-21-0

Cat. No.: B188459

[Get Quote](#)

## Part 1: Executive Summary & Structural Definition

**1-Methyltryptamine** (1-MT), chemically defined as 2-(1-methyl-1H-indol-3-yl)ethanamine, represents a specific structural modification of the endogenous metabolite tryptamine.<sup>[1]</sup> Unlike its psychoactive isomers such as N-methyltryptamine (NMT) or

-methyltryptamine (

MT), 1-MT is characterized by methylation at the indole nitrogen (position 1) rather than the ethylamine side chain.

This structural distinction is biochemically critical:

- **Loss of 5-HT<sub>2A</sub> Affinity:** Methylation at the indole nitrogen removes the hydrogen bond donor capability of the indole N-H, drastically reducing affinity for the 5-HT<sub>2A</sub> receptor, the primary target for serotonergic psychedelics.
- **Emerging Immunomodulation:** Recent research identifies 1-MT as a ligand for the Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR), suggesting utility in treating gastrointestinal inflammation and metabolic disorders rather than CNS modulation.

## Structural Comparison Table

Compound	Chemical Name	Methylation Site	Primary Target	Pharmacological Class
1-MT	1-Methyltryptamine	Indole Nitrogen ( )	AhR / PXR / SERT	Anti-inflammatory / Trace Amine
Tryptamine	2-(1H-indol-3-yl)ethanamine	None	5-HT Receptors / TAAR1	Neuromodulator
NMT	N-Methyltryptamine	Side-chain Amine ( )	5-HT <sub>2A</sub> / 5-HT <sub>1A</sub>	Psychedelic / Agonist
MT	- Methyltryptamine	Alpha Carbon	MAO / 5-HT Release	Stimulant / Entactogen

## Part 2: Physicochemical Profile

### Chemical Data[2][3][4][5][6][7][8]

- IUPAC Name: 2-(1-methyl-1H-indol-3-yl)ethanamine
- Molecular Formula:  
[\[2\]](#)
- Molecular Weight: 174.24 g/mol [\[3\]](#)
- CAS Number: 7518-21-0
- Appearance: Off-white to pale yellow crystalline solid (as hydrochloride salt).
- Solubility:
  - Freebase:[\[4\]](#)[\[5\]](#)[\[6\]](#) Soluble in organic solvents (DCM, Ethyl Acetate, Methanol). Sparingly soluble in water.
  - Hydrochloride Salt: Highly soluble in water and ethanol.

## Acid-Base Properties (pKa)

1-MT possesses two nitrogen centers with distinct electronic environments:

- Side-chain Amine (

): Basic (

). This is the protonation site under physiological pH.

- Indole Nitrogen (

): Non-basic due to lone pair delocalization into the aromatic

-system. Methylation here increases the electron density of the indole ring (inductive effect of the methyl group), making the ring slightly more nucleophilic at the C3 position compared to tryptamine, but it prevents the formation of hydrogen bonds where the indole acts as a donor.

## Part 3: Pharmacology & Mechanism of Action[11] Serotonergic Signaling (The "Null" Effect)

Unlike N-substituted tryptamines (e.g., DMT, Psilocin), 1-MT exhibits negligible potency at the 5-HT<sub>2A</sub> receptor.

- Mechanism: The 5-HT<sub>2A</sub> receptor binding pocket requires a hydrogen bond between the receptor's serine/threonine residues and the indole N-H of the ligand. 1-MT lacks this proton, creating steric clash and losing binding energy.
- SERT Interaction: 1-MT acts as a substrate-type releaser at the Serotonin Transporter (SERT) with moderate potency ( ), promoting non-exocytotic serotonin efflux.

## The AhR/PXR Immunomodulation Pathway

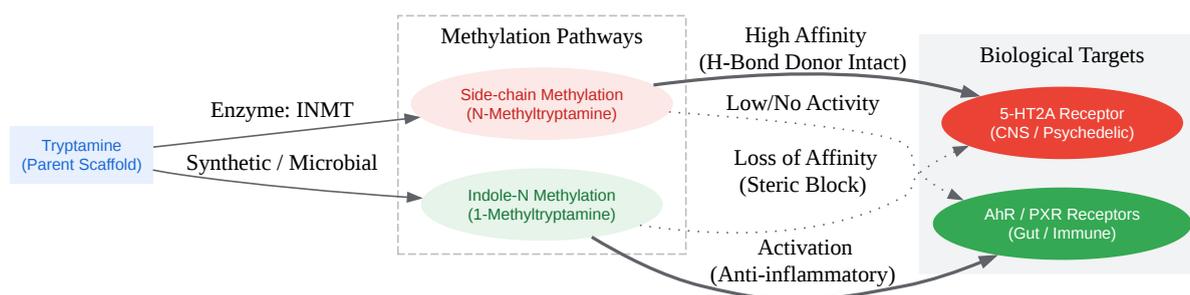
The most significant therapeutic potential of 1-MT lies in its ability to mimic microbial indole metabolites.

- Aryl Hydrocarbon Receptor (AhR): 1-MT binds to AhR, translocating it to the nucleus to dimerize with ARNT. This complex regulates the transcription of genes (e.g., CYP1A1, IL-22) involved in barrier function and immune tolerance in the gut mucosa.
- Pregnane X Receptor (PXR): 1-MT activates PXR, a nuclear receptor that regulates xenobiotic metabolism and suppresses NF-

B signaling, providing anti-inflammatory effects in models of colitis.

## Visualization: Signaling Divergence

The following diagram illustrates how the methylation site dictates the signaling pathway (CNS vs. Gut/Immune).



[Click to download full resolution via product page](#)

Caption: Divergence of pharmacological activity based on methylation site. 1-MT (Green path) favors immunomodulatory receptors over CNS serotonin receptors.

## Part 4: Synthesis Protocol (Self-Validating)

Objective: Synthesis of **1-Methyltryptamine** from 1-Methylindole via the Speeter-Anthony procedure. Rationale: Direct methylation of tryptamine is non-selective (yielding mixtures of 1-MT, NMT, and DMT). Starting with 1-methylindole ensures regioselectivity.

### Phase 1: Precursor Preparation (Glyoxylation)

Reagents: 1-Methylindole, Oxalyl Chloride, Anhydrous Ether.

- Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel under nitrogen atmosphere.
- Dissolution: Dissolve 0.1 mol of 1-Methylindole in 150 mL of anhydrous diethyl ether. Cool to 0°C in an ice bath.
- Acylation: Dropwise add 0.12 mol of Oxalyl Chloride over 30 minutes.
  - Observation: A bright yellow/orange precipitate (indol-3-ylglyoxylyl chloride) will form immediately.
- Amidation: Stir for 1 hour at 0°C. Then, bubble anhydrous ammonia gas into the suspension (or add saturated ethanolic ammonia) until the yellow color shifts to a lighter precipitate (glyoxylamide).
- Isolation: Filter the solid, wash with cold ether, and water to remove ammonium chloride byproducts. Dry the 1-methylindole-3-glyoxylamide intermediate.

## Phase 2: Reduction

Reagents: Lithium Aluminum Hydride (LiAlH<sub>4</sub>), Anhydrous THF.

- Activation: Suspend 0.3 mol of LiAlH<sub>4</sub> in 200 mL of anhydrous THF in a clean, dry RBF under nitrogen.
- Addition: Slowly add the dried glyoxylamide intermediate (from Phase 1) to the LiAlH<sub>4</sub> suspension via a Soxhlet extractor or in small solid portions to maintain a gentle reflux.
- Reflux: Heat the mixture to reflux for 12–24 hours. The amide carbonyls are reduced to methylene groups.
- Quench (Fieser Method): Cool to 0°C. Carefully add:
  - mL Water<sup>[4][7]</sup>
  - mL 15% NaOH

- mL Water
- (Where  
  
is the weight of LiAlH<sub>4</sub> in grams).
- Extraction: Filter the granular aluminum salts. Concentrate the filtrate under vacuum to yield the crude 1-MT freebase oil.
- Purification: Dissolve the oil in minimal dry ethanol and add concentrated HCl dropwise to precipitate **1-Methyltryptamine** Hydrochloride. Recrystallize from Ethanol/Ether.

## Part 5: Toxicology & Safety

### Metabolic Stability

- MAO Susceptibility: 1-MT is a substrate for Monoamine Oxidase (MAO-A).[2] The indole-N-methyl group does not provide the same steric protection against deamination as alpha-methylation (MT). Therefore, 1-MT has a short half-life in vivo unless administered with an MAO inhibitor.
- Toxicity Profile:
  - LD50: Not explicitly established in human literature; assume similar toxicity to tryptamine (IV LD50 in mice  
  
100 mg/kg).
  - Handling: Standard PPE (gloves, goggles, fume hood) is required. Avoid inhalation of the freebase dust.

### Contraindications[12]

- MAO Inhibitors: Co-administration with MAOIs (e.g., Moclobemide, Phenzelzine) will potentiate the serotonergic effects and may increase the risk of hypertensive crisis or serotonin syndrome, although the risk is lower than with 5-HT agonists like DMT.

## References

- Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT<sub>2A</sub> agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. [Link](#)
- Venkatesh, M., et al. (2014). Symbiotic bacterial metabolites regulate gastrointestinal barrier function via the Xenobiotic Sensor PXR and Toll-like Receptor 4. Immunity, 41(2), 296-310. [Link](#)
- Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210. [Link](#)
- Chem-Impex International. (2025). **1-Methyltryptamine** Product Data and Safety Sheet. [Link](#)
- Wikipedia Contributors. (2025). **1-Methyltryptamine**: Pharmacology and Receptor Affinity. Wikipedia, The Free Encyclopedia. [Link](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [chemimpex.com](https://chemimpex.com) [[chemimpex.com](https://chemimpex.com)]
- 2. N-Methyltryptamine - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 3. Methyltryptamine | C<sub>11</sub>H<sub>14</sub>N<sub>2</sub> | CID 6088 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 4. [ptacts.uspto.gov](https://ptacts.uspto.gov) [[ptacts.uspto.gov](https://ptacts.uspto.gov)]
- 5. Recreational Use, Analysis and Toxicity of Tryptamines - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 6. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 7. [designer-drug.com](https://designer-drug.com) [[designer-drug.com](https://designer-drug.com)]
- To cite this document: BenchChem. [Biochemical Properties of 1-Methyltryptamine: An In-Depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[\[https://www.benchchem.com/product/b188459#biochemical-properties-of-1-methyltryptamine\]](https://www.benchchem.com/product/b188459#biochemical-properties-of-1-methyltryptamine)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)